molecular formula C9H7NO4 B1422702 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid CAS No. 34173-03-0

2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid

Cat. No.: B1422702
CAS No.: 34173-03-0
M. Wt: 193.16 g/mol
InChI Key: HBALLWSUQCOFSN-UHFFFAOYSA-N
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Description

2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid is a chemical compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol It is characterized by the presence of a hydroxy group attached to a benzisoxazole ring, which is further connected to an acetic acid moiety

Preparation Methods

The synthesis of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the benzisoxazole ring play crucial roles in its biological activity. The compound may act by inhibiting certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(5-hydroxy-1,2-benzoxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-5-1-2-8-6(3-5)7(10-14-8)4-9(12)13/h1-3,11H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBALLWSUQCOFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=NO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid
Reactant of Route 2
2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid
Reactant of Route 3
2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid
Reactant of Route 4
2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid
Reactant of Route 5
2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid
Reactant of Route 6
2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid

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